molecular formula C30H48O3 B12106357 Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)-

Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)-

Cat. No.: B12106357
M. Wt: 456.7 g/mol
InChI Key: CLOUCVRNYSHRCF-UHFFFAOYSA-N
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Description

Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)- is a triterpenoid compound known for its diverse biological activities. This compound is part of the lupane-type triterpenoids, which are widely found in nature, particularly in the bark of birch trees. It has garnered significant interest due to its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)- typically involves the partial synthesis from betulinic acid, a naturally occurring triterpenoid. The synthetic route includes several steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis from betulinic acid, which is abundant in nature, suggests that large-scale production could be feasible through similar synthetic routes used in laboratory settings .

Chemical Reactions Analysis

Types of Reactions

Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which may have different biological activities .

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other bioactive compounds.

    Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

9-hydroxy-3a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid

InChI

InChI=1S/C30H48O3/c1-18(2)19-10-13-27(5)16-17-30(25(32)33)20(24(19)27)8-9-22-28(6)14-12-23(31)26(3,4)21(28)11-15-29(22,30)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)

InChI Key

CLOUCVRNYSHRCF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C(=O)O)C)(C)C)O)C)C

Origin of Product

United States

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